molecular formula C23H27NO4 B12897396 2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-15-4

2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)

Cat. No.: B12897396
CAS No.: 917571-15-4
M. Wt: 381.5 g/mol
InChI Key: IDTFOBWHSMRWFT-UHFFFAOYSA-N
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Description

5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a 4-nitrophenyl group and two tert-butyl groups, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-nitrobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but generally ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is also common.

Chemical Reactions Analysis

Types of Reactions

5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, especially at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furans.

Scientific Research Applications

5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The furan rings can interact with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan): Similar structure but with a methyl group instead of a nitro group.

    5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan): Contains a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) imparts unique chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various redox reactions, making this compound particularly interesting for applications in medicinal chemistry and materials science.

Properties

CAS No.

917571-15-4

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-nitrophenyl)methyl]furan

InChI

InChI=1S/C23H27NO4/c1-22(2,3)19-13-11-17(27-19)21(15-7-9-16(10-8-15)24(25)26)18-12-14-20(28-18)23(4,5)6/h7-14,21H,1-6H3

InChI Key

IDTFOBWHSMRWFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)C(C)(C)C

Origin of Product

United States

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